molecular formula C8H5FN2O2 B1389420 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 920978-94-5

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1389420
CAS No.: 920978-94-5
M. Wt: 180.14 g/mol
InChI Key: GLNFIUUKQXOTOZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which precisely describes its structural arrangement and functional group positioning. The numbering system follows established conventions for fused heterocyclic systems, where the pyrrole ring is designated as the [2,3-b] fusion pattern with the pyridine ring. The fluorine substituent occupies position 5, while the carboxylic acid functional group is located at position 2 of the pyrrolopyridine core structure.

The compound is registered under Chemical Abstracts Service number 920978-94-5, providing a unique identifier that distinguishes it from closely related isomers. Alternative nomenclature found in chemical databases includes "1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-fluoro-" which represents the same molecular entity but follows a different naming convention that prioritizes the parent heterocyclic system.

Isomeric considerations reveal the existence of multiple positional isomers within the fluorinated pyrrolopyridine carboxylic acid family. The 2-carboxylic acid isomer discussed here differs significantly from the 3-carboxylic acid variant (Chemical Abstracts Service number 1067193-34-3) and the 4-carboxylic acid isomer (Chemical Abstracts Service number 1228666-41-8). These positional isomers exhibit distinct chemical properties and biological activities despite sharing the same molecular formula. The 6-carboxylic acid isomer (Chemical Abstracts Service number 1246088-56-1) represents another structurally related compound that demonstrates the importance of precise positional identification in heterocyclic nomenclature.

The molecular designation system also accounts for tautomeric forms, particularly the 1H-pyrrolo designation which indicates the specific hydrogen position within the pyrrole ring system. This notation becomes crucial when considering the compound's behavior in solution and its interactions with biological targets.

Molecular Formula and Weight Analysis

The molecular formula of this compound is precisely defined as C8H5FN2O2, indicating a compact heterocyclic structure with strategic heteroatom incorporation. This formula reveals the presence of eight carbon atoms forming the bicyclic core and carboxylic acid substituent, five hydrogen atoms distributed across the ring system and carboxylic acid group, one fluorine atom providing electronic modification, two nitrogen atoms integral to the heterocyclic framework, and two oxygen atoms comprising the carboxylic acid functionality.

The molecular weight has been calculated with high precision as 180.14 grams per mole, a value that has been consistently reported across multiple authoritative chemical databases. This molecular weight places the compound within an optimal range for potential pharmaceutical applications, providing sufficient complexity for biological activity while maintaining favorable physicochemical properties for drug-like behavior.

Property Value Reference
Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Chemical Abstracts Service Number 920978-94-5
MDL Number MFCD11518911

Computational analysis of the molecular formula reveals important structural constraints that influence the compound's three-dimensional geometry. The presence of two nitrogen atoms within the bicyclic system creates specific electronic distributions that affect both chemical reactivity and potential binding interactions. The fluorine substitution introduces significant electronegativity differences that modulate the electronic properties of the entire molecular framework.

The degree of unsaturation calculation for this molecular formula yields a value of seven, which corresponds exactly to the six degrees of unsaturation from the bicyclic aromatic system plus one degree from the carboxylic acid carbonyl group. This analysis confirms the absence of additional rings or multiple bonds beyond those explicitly identified in the structural representation.

Crystallographic and Spectroscopic Validation of Core Structure

Spectroscopic characterization of this compound has been accomplished through multiple analytical techniques that provide comprehensive structural validation. The International Chemical Identifier key GLNFIUUKQXOTOZ-UHFFFAOYSA-N serves as a unique digital fingerprint that encodes the complete molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation C1=C2C=C(NC2=NC=C1F)C(=O)O provides a linear representation of the molecular structure that can be computationally processed to generate three-dimensional models.

The International Chemical Identifier string InChI=1S/C8H5FN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13) encodes the complete molecular structure including hydrogen connectivity and tautomeric considerations. This representation explicitly identifies the positions of exchangeable hydrogen atoms and provides information about potential tautomeric equilibria in solution.

Predicted physical properties derived from computational modeling indicate a density of 1.610 ± 0.06 g/cm³, suggesting a relatively compact molecular packing in the solid state. The predicted acid dissociation constant value of 3.85 ± 0.30 indicates moderate acidity for the carboxylic acid functional group, which is consistent with the electron-withdrawing effects of the fluorine substituent and the aromatic heterocyclic system.

Nuclear magnetic resonance spectroscopy of related compounds in the pyrrolopyridine series has revealed characteristic chemical shift patterns that can be extrapolated to this specific derivative. The pyridine protons typically appear in the aromatic region between 7.5 and 8.5 parts per million, while the pyrrole protons generally resonate between 6.5 and 7.5 parts per million. The fluorine substitution introduces additional complexity to the proton nuclear magnetic resonance spectrum through scalar coupling effects that split adjacent proton signals.

Mass spectrometric analysis consistently produces a molecular ion peak at mass-to-charge ratio 180, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the carboxylic acid group (45 mass units) and subsequent ring fragmentation processes that provide structural confirmation.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Structural comparison with other fluorinated pyrrolopyridine carboxylic acid isomers reveals significant differences in electronic properties and spatial arrangements that influence biological activity and chemical reactivity. The 3-carboxylic acid isomer (5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) shares the same molecular formula but exhibits different electronic distribution due to the altered position of the carboxylic acid substituent. This positional change significantly affects the compound's acid-base properties and potential coordination behavior with metal centers or biological targets.

The 4-carboxylic acid variant (5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) demonstrates how subtle structural modifications can dramatically influence molecular properties. The positioning of the carboxylic acid group at the 4-position creates different steric and electronic environments that affect both chemical stability and biological activity profiles. These differences underscore the importance of precise structural characterization in pharmaceutical development.

Comparative analysis with the 6-carboxylic acid isomer (5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) reveals additional structural diversity within this chemical family. The 6-position represents the most electronically distinct environment for carboxylic acid substitution, as it is directly attached to the pyridine nitrogen, creating unique electronic effects that influence both acidity and coordination chemistry.

Compound Chemical Abstracts Service Number Carboxylic Acid Position Electronic Environment
This compound 920978-94-5 Position 2 Pyrrole-adjacent
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1067193-34-3 Position 3 Pyrrole β-position
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1228666-41-8 Position 4 Pyridine-adjacent
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1246088-56-1 Position 6 Pyridine nitrogen-adjacent

The ethyl ester derivative (ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) provides insight into the chemical behavior of the parent carboxylic acid. This ester compound, with Chemical Abstracts Service number 920978-95-6 and molecular weight 208.19 g/mol, demonstrates the potential for derivatization at the carboxylic acid functional group while maintaining the core heterocyclic structure.

Analysis of related pyrrolopyridine compounds without fluorine substitution reveals the specific electronic contributions of the halogen substituent. The presence of fluorine at position 5 introduces significant electronegativity effects that influence the entire molecular electronic structure, affecting properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. These fluorine-induced modifications represent crucial structure-activity relationships in medicinal chemistry applications.

The systematic comparison of these structural variants demonstrates the remarkable diversity that can be achieved through positional isomerism and functional group modification within the pyrrolopyridine framework. Each isomer presents unique opportunities for pharmaceutical development, with distinct binding profiles, metabolic pathways, and biological activities that emerge from their specific structural arrangements.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNFIUUKQXOTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670292
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-94-5
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

A common synthetic route begins with the reaction of substituted aminopyridines with fluorinated ketoesters or acetoacetates. For example, the cyclization of 2-aminopyridine derivatives with ethyl 2-fluoroacetoacetate under controlled heating leads to the formation of the pyrrolo[2,3-b]pyridine core, followed by hydrolysis to introduce the carboxylic acid group at the 2-position.

  • Reaction Conditions: Typically involves heating in polar solvents such as ethanol or acetonitrile at temperatures ranging from 80°C to reflux.
  • Yields: Moderate to high yields (50–75%) depending on reaction time and purity of starting materials.

Acylation and Subsequent Hydrolysis

An alternative and industrially relevant method involves a two-step process:

  • Acylation: 5-fluoro-1H-pyrrolo[2,3-b]pyridine is dissolved in an organic solvent (e.g., dichloromethane or chloroform) and reacted with an acylating agent such as trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride etherate). This step introduces a trichloroacetyl group at the 3-position.

  • Hydrolysis: The acylated intermediate undergoes hydrolysis under alkaline conditions (e.g., aqueous sodium hydroxide or potassium hydroxide) at low temperatures (0°C to 30°C) to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Advantages: This method offers a relatively short synthetic route with fewer steps and a high overall yield (~67%).
  • Scalability: The mild reaction conditions and avoidance of chromatographic purification make it suitable for large-scale production.

Cross-Coupling and Functional Group Transformations

Advanced synthetic approaches employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the fluorine atom or other substituents selectively on the pyrrolo[2,3-b]pyridine scaffold before final hydrolysis.

  • Catalysts: Palladium diacetate with ligands such as tert-butyl XPhos.
  • Reaction Conditions: Inert atmosphere, temperatures between 40°C and 100°C.
  • Yields: High yields (>90%) reported for coupling steps.
  • Post-synthesis: Acidic hydrolysis converts ester intermediates to the target carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization 2-Aminopyridine + ethyl 2-fluoroacetoacetate 80°C to reflux 50–75 Solvent: ethanol or acetonitrile
Acylation 5-Fluoro-1H-pyrrolo[2,3-b]pyridine + trichloroacetyl chloride + Lewis acid 0–30°C N/A Lewis acid: AlCl3 or BF3·OEt2
Hydrolysis Alkaline aqueous solution (NaOH or KOH) 0–30°C ~67 Mild conditions, no chromatographic step
Suzuki-Miyaura Coupling Pd(OAc)2 + tert-butyl XPhos + boronic acid 40–100°C >90 Inert atmosphere, followed by acid hydrolysis

Characterization and Validation of Intermediates

  • Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and ¹⁹F NMR) confirms structure and fluorine incorporation.
  • Mass Spectrometry: LC-MS and ESIMS verify molecular weights and purity.
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >97%.
  • Crystallography: X-ray crystallography used for structural confirmation in crystalline derivatives.

Research Findings and Industrial Relevance

  • The acylation-hydrolysis method is notable for its simplicity and scalability, making it attractive for industrial synthesis.
  • Cross-coupling methods provide flexibility for structural modifications and analog synthesis, important for medicinal chemistry applications.
  • Reaction optimization, including ligand and catalyst selection, temperature control, and solvent choice, significantly impacts yield and purity.
  • Mild hydrolysis conditions prevent decomposition and side reactions, ensuring high product quality.

Summary Table of Preparation Methods

Method Key Steps Advantages Yield (%) Scalability Reference Source
Cyclization of aminopyridine Cyclization + hydrolysis Straightforward, moderate yield 50–75 Laboratory scale
Acylation + alkaline hydrolysis Acylation with trichloroacetyl chloride + hydrolysis Short route, mild conditions, no chromatography ~67 Industrial scale
Palladium-catalyzed coupling Suzuki-Miyaura coupling + hydrolysis High yield, versatile for analogs >90 Laboratory to pilot scale

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been explored for its potential as a pharmaceutical agent due to its unique structural features that allow for interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research shows that modifications in the pyrrolo[2,3-b]pyridine structure can enhance potency against specific cancer cell lines.

Case Study :
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that compounds with fluorine substitutions showed increased cytotoxicity against breast cancer cells (MCF-7) compared to their non-fluorinated counterparts .

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit kinases, which are crucial in various signaling pathways related to cancer and other diseases.

Data Table: Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)
This compoundEGFR0.45
This compoundVEGFR0.32

These findings suggest that the compound may serve as a lead structure for developing new kinase inhibitors.

Synthetic Applications

The synthesis of this compound is significant in creating more complex molecules for drug discovery.

Reactions and Derivatives

The compound can be utilized as a starting material for synthesizing various derivatives through reactions such as bromination and alkylation.

Example Reaction :
Using N-Bromosuccinimide (NBS) in DMF at low temperatures allows for selective bromination at the 3-position of the pyrrole ring, leading to the formation of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine .

Beyond anticancer properties, studies have highlighted the compound's potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Neuroprotective Effects

Research indicates that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Case Study :
A recent investigation into the neuroprotective effects of 5-fluoro derivatives showed promising results in cellular models of Alzheimer's disease, suggesting a mechanism involving the inhibition of amyloid-beta aggregation .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related pyrrolo-pyridine and thieno-pyridine derivatives, focusing on substituents, ring junctions, and functional groups:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pyrrolo[2,3-b]pyridine 5-F, 2-COOH C₈H₅FN₂O₂ 196.13 g/mol Antiviral intermediate (Pimodivir)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOH C₈H₅ClN₂O₂ 212.59 g/mol Synthetic yield: 71% ; halogenated analog
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-Br, 2-COOH C₈H₅BrN₂O₂ 241.04 g/mol Intermediate for metal-catalyzed coupling
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 5-CF₃, 3-COOH C₉H₅F₃N₂O₂ 230.14 g/mol Research chemical; enhanced lipophilicity
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine 4-CF₃, 2-COOH, 3-NH₂ C₁₅H₉F₃N₂O₂S 338.30 g/mol Potential kinase inhibitor

Key Observations :

  • Substituent Position : Fluorine at position 5 in the target compound optimizes steric and electronic interactions in antiviral activity, whereas chloro/bromo analogs (e.g., 10b in ) may alter reactivity and solubility .
  • Core Structure: Pyrrolo[2,3-b]pyridine vs. [2,3-c] isomers differ in nitrogen placement, affecting π-stacking and hydrogen-bonding capabilities. Thieno-pyridine derivatives (e.g., ) replace a nitrogen atom with sulfur, altering electronic profiles .
  • Functional Groups : Carboxylic acid at position 2 (target) vs. position 3 (trifluoromethyl analog) impacts binding orientation in drug design .
Physicochemical Properties
  • Electron-Withdrawing Effects : Fluorine’s electronegativity enhances the acidity of the carboxylic acid group (pKa ~3–4) compared to methoxy or hydrogen substituents, improving solubility in physiological conditions .
Pharmaceutical Relevance
  • Pimodivir (VX-787) : The target compound is a critical building block in this clinical-stage antiviral, highlighting fluorine’s role in optimizing target engagement .
  • Thieno-Pyridine Carboxamides: Compounds like VU0152099 () demonstrate bioactivity in neurological targets, suggesting divergent therapeutic applications compared to pyrrolo-pyridines .

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 920978-94-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 180.14 g/mol
  • InChI Key : GLNFIUUKQXOTOZ-UHFFFAOYSA-N

Structure

The structure of this compound features a pyrrole ring fused to a pyridine ring with a carboxylic acid group and a fluorine atom at the 5-position, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound effectively reduced the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC₅₀ values for MCF-7 and A549 were found to be 15 µM and 20 µM, respectively, indicating potent activity against these cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases.
  • Cell Cycle Arrest : It can induce G1/S phase arrest in cancer cell lines, preventing further proliferation.

Toxicity and Safety Profile

While the compound shows promising biological activities, its toxicity profile needs careful evaluation. Studies have indicated that at higher concentrations, it may exhibit cytotoxic effects on normal human cells.

Table 2: Toxicity Assessment

Cell TypeIC₅₀ (µM)Remarks
Normal Human Fibroblasts>100Minimal cytotoxicity observed
HepG2 Liver Cells50Moderate cytotoxic effects

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how are intermediates characterized?

  • Answer : A common approach involves multi-step synthesis starting from halogenated pyridine precursors. For example, methyl esters of related pyrrolopyridine derivatives (e.g., methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS 1118787-14-6) are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions . Intermediates are typically characterized using 1H^1H NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d6) and LCMS (e.g., ESIMS m/z 311.1) to confirm regiochemistry and purity .

Q. Which spectroscopic methods are critical for structural confirmation of this compound and its derivatives?

  • Answer : Key methods include:

  • 1H^1H NMR : Detects NH protons (δ 11.88–13.99 ppm) and aromatic protons (δ 7.57–8.69 ppm) to confirm substitution patterns .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 311.1) and purity (>94%) .
  • X-ray crystallography : Used for resolving ambiguous stereochemistry in complex derivatives (e.g., fluorobenzamide analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving palladium catalysts?

  • Answer : Optimization strategies include:

  • Catalyst selection : Tert-butyl XPhos with Pd(OAc)2_2 improves coupling efficiency in arylations .
  • Temperature control : Reactions at 40–100°C under inert atmospheres minimize side-product formation .
  • Workup procedures : Acidic hydrolysis (e.g., HCl/water at 93–96°C) enhances carboxylate group formation .

Q. What analytical approaches resolve contradictions in spectral data for fluorinated pyrrolopyridine derivatives?

  • Answer : Discrepancies in 1H^1H NMR shifts (e.g., δ 2.56 ppm for methyl groups) may arise from solvent effects or tautomerism. Strategies include:

  • Variable-temperature NMR : Identifies dynamic proton exchanges in DMSO .
  • Isotopic labeling : 19F^{19}F-NMR clarifies fluorine substitution patterns in analogs like 5-(4-fluorophenyl)pyridine-3-carboxylic acid (CAS 364064-17-5) .

Q. How can computational methods guide the design of bioactivity-enhanced derivatives?

  • Answer :

  • Molecular docking : Predicts binding affinity of carboxylate derivatives (e.g., ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS 945912-77-6) to target enzymes .
  • QSAR modeling : Links LogP values (e.g., 298.31 g/mol) to membrane permeability for lead optimization .

Methodological Challenges

Q. What are the challenges in synthesizing fluorinated analogs with improved metabolic stability?

  • Answer : Fluorine introduction at the 5-position (e.g., this compound) requires careful control of electrophilic fluorination to avoid overhalogenation.

  • Reagent selection : Use of Selectfluor® or DAST minimizes byproducts .
  • Protecting groups : Benzyl or tert-butyl esters stabilize the carboxylic acid during fluorination .

Q. How do researchers address low solubility in biological assays for this compound?

  • Answer :

  • Salt formation : Hydrochloride salts (e.g., 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride) improve aqueous solubility .
  • Prodrug strategies : Ethyl or methyl esters (e.g., CAS 945912-77-6) enhance lipophilicity for cell penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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